molecular formula C6H7IN2O2S B13844870 5-amino-2-iodoBenzenesulfonamide

5-amino-2-iodoBenzenesulfonamide

Cat. No.: B13844870
M. Wt: 298.10 g/mol
InChI Key: FDXPUCRXFDNDTG-UHFFFAOYSA-N
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Description

5-amino-2-iodoBenzenesulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . This compound is characterized by the presence of an amino group, an iodine atom, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most typical method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 5-amino-2-iodoBenzenesulfonamide, the synthesis can be achieved by reacting 5-amino-2-iodoaniline with a sulfonyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of sulfonamides often involves large-scale reactions using similar methods as described above. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-iodoBenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the amino group.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the iodine atom.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amines derived from the reduction of the amino group.

Scientific Research Applications

5-amino-2-iodoBenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored for its potential use in developing new drugs with sulfonamide functionality.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-iodoBenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically exert their effects by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth . The compound binds to the enzyme dihydropteroate synthetase, preventing the formation of dihydrofolic acid and ultimately leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-iodoBenzenesulfonamide is unique due to the presence of the iodine atom, which can be exploited for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chemical entities.

Properties

Molecular Formula

C6H7IN2O2S

Molecular Weight

298.10 g/mol

IUPAC Name

5-amino-2-iodobenzenesulfonamide

InChI

InChI=1S/C6H7IN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)

InChI Key

FDXPUCRXFDNDTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)I

Origin of Product

United States

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